

# NDI-091143: An Allosteric Inhibitor of ATP-Citrate Lyase (ACLY)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | NDI-091143 |           |
| Cat. No.:            | B609514    | Get Quote |

**NDI-091143** is a potent, low-nanomolar inhibitor of human ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism.[1][2] Unlike competitive inhibitors that bind to the active site, **NDI-091143** binds to an allosteric, hydrophobic cavity adjacent to the citrate-binding site.[2] This binding induces significant conformational changes in the enzyme, which indirectly prevents the binding and recognition of citrate, thereby inhibiting ACLY activity.[2][3] This allosteric mechanism provides a high degree of selectivity and potency.

**Ouantitative Data for NDI-091143** 

| Compound   | Target                                | Ki        | IC50 (ADP-<br>Glo assay) | IC50<br>(Coupled<br>Enzyme<br>Assay) | Mechanism<br>of Action                           |
|------------|---------------------------------------|-----------|--------------------------|--------------------------------------|--------------------------------------------------|
| NDI-091143 | Human ATP-<br>citrate lyase<br>(ACLY) | 7.0 nM[1] | 2.1 nM[1][4]             | 4.8 nM[5]                            | Allosteric inhibitor, competitive vs. citrate[3] |

## **Experimental Protocol: ADP-Glo™ Kinase Assay**

The potency of **NDI-091143** was determined using the ADP-Glo<sup>™</sup> assay. This luminescent ADP detection assay quantifies enzyme activity by measuring the amount of ADP produced during the enzymatic reaction.



#### Workflow:

- Enzyme Reaction: The ACLY enzyme is incubated with its substrates (citrate, CoA, and ATP)
  in the presence of varying concentrations of NDI-091143.
- ADP-Glo™ Reagent Addition: After the enzyme reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert
  the newly synthesized ADP to ATP. This new ATP is used by a luciferase/luciferin reaction to
  generate a luminescent signal.
- Signal Measurement: The intensity of the luminescent signal is proportional to the ADP concentration and, therefore, the ACLY activity. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.



Click to download full resolution via product page

Caption: ACLY pathway and NDI-091143 inhibition.

# Allosteric SHP2 Inhibitors: A New Frontier in Cancer Therapy

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[6][7] It is a well-established oncogene implicated in various cancers.[8][9] The development of allosteric SHP2 inhibitors, which lock



the enzyme in an inactive conformation, has emerged as a promising therapeutic strategy.[10] [11][12] These inhibitors bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the auto-inhibited state of SHP2.[11][13]

This section compares several prominent allosteric SHP2 inhibitors that are in various stages of preclinical and clinical development.

## Comparative Quantitative Data for Allosteric SHP2

|    | <br> |       |   |     |
|----|------|-------|---|-----|
|    |      | m 484 |   | 140 |
|    |      |       |   |     |
| In | ш    |       | w |     |
|    |      |       |   |     |

| Compound | Target | IC50            | Key Features                                                                        |
|----------|--------|-----------------|-------------------------------------------------------------------------------------|
| TNO155   | SHP2   | 11 nM[13]       | First SHP2 inhibitor to<br>enter clinical trials.[13]<br>[14]                       |
| RMC-4550 | SHP2   | 0.58 nM[15][16] | Potent and selective; demonstrates antitumor immunity. [15][17]                     |
| JAB-3068 | SHP2   | 25.8 nM[18]     | Orally bioavailable;<br>enhances anti-tumor<br>activity of CD8+ T<br>cells.[19][20] |
| SHP099   | SHP2   | 53.7 nM[16]     | First-generation allosteric inhibitor; potent and selective. [6][11]                |

## **Experimental Protocol: Cellular pERK Inhibition Assay**

A common method to assess the cellular activity of SHP2 inhibitors is to measure the phosphorylation of its downstream effector, ERK (extracellular signal-regulated kinase).

Workflow:







- Cell Culture and Treatment: Cancer cell lines dependent on SHP2 signaling (e.g., KYSE-520 esophageal cancer cells) are cultured. The cells are then treated with a range of concentrations of the SHP2 inhibitor for a specified period.
- Cell Lysis: After treatment, the cells are lysed to extract total protein.
- Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using either Western blotting with specific antibodies or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration.
   The IC50 value is determined by plotting this ratio against the inhibitor concentration,
   representing the concentration at which p-ERK levels are reduced by 50%.





Click to download full resolution via product page

Caption: SHP2 signaling and allosteric inhibition.



### **Summary and Conclusion**

**NDI-091143** and the discussed SHP2 inhibitors, while both being allosteric inhibitors, target fundamentally different pathways. **NDI-091143** modulates cellular metabolism by inhibiting ACLY, with potential applications in oncology and metabolic diseases. In contrast, the SHP2 inhibitors TNO155, RMC-4550, and JAB-3068 are primarily being developed as anti-cancer agents that block the oncogenic RAS-MAPK signaling cascade.

The provided data and experimental protocols highlight the distinct methodologies required to evaluate these different classes of allosteric inhibitors. For researchers, understanding these differences is crucial for designing experiments, interpreting data, and ultimately advancing the development of novel targeted therapies. The high potency and selectivity demonstrated by these allosteric inhibitors underscore the promise of this therapeutic modality.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. An allosteric mechanism for potent inhibition of human ATP-citrate lyase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NDI-091143 | ATP Citrate Lyase | TargetMol [targetmol.com]
- 5. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. irbm.com [irbm.com]



- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 14. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. Allosteric Inhibition of SHP2 Stimulates Antitumor Immunity by Transforming the Immunosuppressive Environment PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Facebook [cancer.gov]
- To cite this document: BenchChem. [NDI-091143: An Allosteric Inhibitor of ATP-Citrate Lyase (ACLY)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609514#ndi-091143-compared-to-other-allosteric-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com